N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H19N5O3S3 and its molecular weight is 449.56. The purity is usually 95%.
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Biological Activity
N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates several biologically active moieties, particularly the 1,3,4-thiadiazole and thiophenes. This compound has gained attention due to its potential therapeutic applications across various fields of medicine.
1. Thiadiazole Derivative Activity
The 1,3,4-thiadiazole moiety is known for its diverse biological activities. Research indicates that derivatives of this structure exhibit:
- Antimicrobial Properties : Thiadiazoles have shown significant effectiveness against various bacterial strains and fungi. Studies have reported that certain derivatives can inhibit microbial growth effectively, making them candidates for antibiotic development .
- Anti-inflammatory Effects : Compounds containing the thiadiazole scaffold have been found to possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases .
- Anticancer Activity : Several studies highlight the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For instance, compounds have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and lung carcinoma (A549) cell lines, indicating potent anticancer potential .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA/RNA Synthesis : Thiadiazole-based compounds often interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in tumor progression and inflammation, such as phosphodiesterases and carbonic anhydrases .
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
Case Study: Anticancer Activity
In a study examining the anticancer properties of various thiadiazole derivatives, a specific compound demonstrated significant inhibition of cell growth in SK-MEL-2 melanoma cells with an IC50 value of 4.27 µg/mL. The study utilized molecular docking to elucidate interactions with tubulin, further supporting the compound's potential as an anticancer agent .
4. Potential Applications
Given its diverse biological activities, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Therapeutic Agents : For managing inflammatory conditions due to its anti-inflammatory properties.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLIAPWNDZHBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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